N-Acetyl-Ser-Asp-Lys-Pro TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

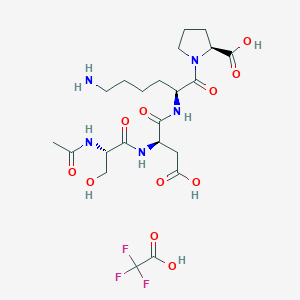

C22H34F3N5O11 |

|---|---|

Molecular Weight |

601.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13+,14-,15-;/m0./s1 |

InChI Key |

LKOFRAPICMDYPN-UOIZBMALSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) is an endogenous tetrapeptide with a growing reputation as a potent regulator of a diverse range of physiological and pathological processes. Initially identified as an inhibitor of hematopoietic stem cell proliferation, its biological functions are now understood to encompass significant anti-inflammatory, anti-fibrotic, and pro-angiogenic activities. Ac-SDKP's therapeutic potential is being explored in a variety of conditions, including cardiovascular diseases, renal fibrosis, and inflammatory disorders. This technical guide provides an in-depth overview of the biological functions of Ac-SDKP, its mechanisms of action, and the experimental methodologies used to elucidate its effects.

Introduction

N-Acetyl-Ser-Asp-Lys-Pro, also known as Ac-SDKP or Seraspenide, is a naturally occurring tetrapeptide.[1] It is generated from its precursor, thymosin β4 (Tβ4), through enzymatic cleavage by meprin-α and prolyl-oligopeptidase (POP).[2][3] The degradation of Ac-SDKP is primarily carried out by the N-terminal active site of angiotensin-converting enzyme (ACE).[2][4] Consequently, ACE inhibitors can significantly increase the plasma concentration of Ac-SDKP, which is believed to contribute to their therapeutic effects. This guide will delve into the multifaceted biological roles of this intriguing peptide.

Core Biological Functions

The biological activities of Ac-SDKP are pleiotropic, impacting cellular proliferation, inflammation, fibrosis, and angiogenesis.

Regulation of Hematopoietic Stem Cell Proliferation

Ac-SDKP was first identified as a negative regulator of hematopoiesis. It reversibly inhibits the proliferation of pluripotent hematopoietic stem cells by preventing their entry into the S phase of the cell cycle, thereby maintaining them in a quiescent G0/G1 state. This function is crucial for protecting hematopoietic progenitors from the cytotoxic effects of chemotherapy.

Anti-inflammatory Effects

A substantial body of evidence highlights the potent anti-inflammatory properties of Ac-SDKP. Its mechanisms of action in this regard are multifaceted:

-

Inhibition of Macrophage Activity: Ac-SDKP has been shown to inhibit the differentiation of bone marrow stem cells into macrophages. It also impedes macrophage activation, migration, and infiltration into tissues.

-

Reduction of Pro-inflammatory Cytokines: The peptide suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

-

Modulation of Inflammatory Signaling: Ac-SDKP can interfere with key inflammatory signaling pathways, contributing to its overall anti-inflammatory effect.

Anti-fibrotic Activity

Ac-SDKP exhibits significant anti-fibrotic effects in various organs, including the heart, kidneys, lungs, and liver. Its anti-fibrotic mechanisms include:

-

Inhibition of Fibroblast Proliferation and Differentiation: Ac-SDKP inhibits the proliferation of cardiac and renal fibroblasts. It also prevents the differentiation of fibroblasts into myofibroblasts, which are the primary producers of extracellular matrix proteins.

-

Downregulation of Pro-fibrotic Factors: The peptide downregulates the expression of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis.

-

Interference with TGF-β Signaling: Ac-SDKP inhibits the TGF-β/Smad signaling pathway by suppressing the phosphorylation and nuclear translocation of Smad2.

-

Regulation of Matrix Metalloproteinases (MMPs): Ac-SDKP can modulate the activity of MMPs and their inhibitors (TIMPs), influencing the turnover of the extracellular matrix. It has been shown to normalize the interleukin-1β (IL-1β)-mediated increase in MMP-2, MMP-9, and MMP-13 expression.

Pro-angiogenic Properties

In addition to its anti-inflammatory and anti-fibrotic roles, Ac-SDKP also promotes angiogenesis, the formation of new blood vessels. This function is particularly relevant in the context of tissue repair and regeneration following injury.

Signaling Pathways and Mechanisms of Action

The biological effects of Ac-SDKP are mediated through its interaction with various cellular signaling pathways.

TGF-β/Smad Signaling Pathway

A primary mechanism for the anti-fibrotic effects of Ac-SDKP is its inhibition of the TGF-β/Smad pathway.

Caption: Ac-SDKP inhibits the TGF-β/Smad signaling pathway.

Cell Cycle Regulation

Ac-SDKP's inhibitory effect on cell proliferation is achieved by arresting cells in the G0/G1 phase of the cell cycle, preventing their progression to the S phase.

Caption: Ac-SDKP blocks cell cycle progression from G0/G1 to S phase.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Ac-SDKP.

Table 1: Effects of Ac-SDKP on Cellular Processes

| Parameter | Cell Type | Treatment | Result | Reference |

| Cell Proliferation | Rat Cardiac Fibroblasts | Ac-SDKP (10⁻¹² to 10⁻⁶ M) | Inhibition of progression from G0/G1 to S phase | |

| Collagen Synthesis | Rat Cardiac Fibroblasts | Ac-SDKP | Inhibition | |

| Luciferase Activity (Smad-sensitive) | Rat Cardiac Fibroblasts | Ac-SDKP | 55% decrease | |

| Macrophage Differentiation (F4/80 expression) | Bone Marrow Stem Cells | Ac-SDKP | Inhibition | |

| Macrophage Migration | Macrophages | Ac-SDKP | Inhibition | |

| TNF-α Release | Activated Macrophages | Ac-SDKP | Inhibition |

Table 2: In Vivo Effects of Ac-SDKP

| Animal Model | Condition | Treatment | Key Finding | Reference |

| Rats | Myocardial Infarction | Ac-SDKP | Decreased total collagen content in non-infarcted area | |

| Mice | Ang II-induced Hypertension | Ac-SDKP | Reduced cardiac collagen deposition | |

| Rats | Renovascular Hypertension | Ac-SDKP | Reversal of cardiac fibrosis | |

| Mice | Deoxycorticosterone acetate-salt Hypertension | Ac-SDKP | Prevention of renal inflammatory cell infiltration and collagen deposition |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in Ac-SDKP studies.

Quantification of Ac-SDKP by ELISA

This protocol describes the measurement of Ac-SDKP concentrations in biological samples.

Caption: Workflow for the quantification of Ac-SDKP by ELISA.

Detailed Steps:

-

Sample Collection: Blood is collected in pre-chilled tubes containing heparin and an ACE inhibitor like captopril to prevent Ac-SDKP degradation.

-

Plasma Separation: Samples are centrifuged to separate plasma.

-

Extraction: Ac-SDKP is extracted from plasma, often using solid-phase extraction.

-

ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a specific anti-Ac-SDKP antibody. The concentration is determined by comparing the sample's absorbance to a standard curve.

In Vitro Tβ4 Hydrolysis Assay

This protocol is used to demonstrate the enzymatic release of Ac-SDKP from its precursor, Tβ4.

Detailed Steps:

-

Reaction Mixture: Thymosin β4 (Tβ4) is incubated in a reaction buffer (e.g., PBS, pH 7.4) with meprin-α and prolyl oligopeptidase (POP).

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 3 hours).

-

Reaction Termination: The reaction is stopped, for example, by adding 0.1% trifluoroacetic acid (TFA).

-

Analysis: The amount of Ac-SDKP released is quantified using ELISA or reverse-phase high-pressure liquid chromatography (RP-HPLC).

Cell Proliferation Assay (Flow Cytometry)

This method is used to assess the effect of Ac-SDKP on the cell cycle.

Detailed Steps:

-

Cell Culture: Cardiac fibroblasts are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of Ac-SDKP for a specified duration.

-

Cell Staining: Cells are harvested and stained with a fluorescent dye that binds to DNA, such as propidium iodide.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Conclusion and Future Directions

N-Acetyl-Ser-Asp-Lys-Pro is a remarkable endogenous peptide with a diverse and potent range of biological activities. Its well-documented anti-inflammatory and anti-fibrotic properties, coupled with its role in regulating stem cell proliferation and promoting angiogenesis, position it as a highly promising therapeutic agent for a variety of diseases characterized by inflammation and fibrosis.

Future research should focus on several key areas:

-

Receptor Identification: The specific receptor(s) for Ac-SDKP have yet to be fully characterized and cloned. Identifying the receptor will be a critical step in understanding its detailed molecular mechanisms of action.

-

Development of Analogs: The short half-life of Ac-SDKP in circulation (approximately 4.5 minutes) presents a challenge for its therapeutic use. The development of degradation-resistant analogs could enhance its clinical utility.

-

Clinical Trials: While preclinical data are compelling, more extensive clinical trials are needed to establish the safety and efficacy of Ac-SDKP in human diseases.

References

- 1. Ac-SDKP-Peptide [biosyn.com]

- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Ac-SDKP: A Deep Dive into its Anti-Inflammatory Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide that has emerged as a potent modulator of inflammatory and fibrotic processes. Generated from its precursor, Thymosin β4, Ac-SDKP exerts its anti-inflammatory effects through a multi-pronged mechanism that involves the suppression of pro-inflammatory cell infiltration, inhibition of key cytokine signaling pathways, and modulation of cellular differentiation and activation. This technical guide provides a comprehensive overview of the known mechanisms of action of Ac-SDKP in anti-inflammatory pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades and workflows.

Core Mechanism of Action

Ac-SDKP's anti-inflammatory properties are primarily attributed to its ability to counteract the signaling of pro-inflammatory cytokines and reduce the infiltration and activation of immune cells at sites of inflammation.[1][2] The peptide's actions are independent of blood pressure regulation, highlighting its direct effects on inflammatory and fibrotic pathways.[1]

Inhibition of Inflammatory Cell Infiltration

A hallmark of Ac-SDKP's anti-inflammatory effect is its capacity to reduce the infiltration of key immune cells, particularly macrophages and mast cells, into inflamed tissues.[3] In various animal models of hypertension and cardiac injury, administration of Ac-SDKP has been shown to significantly decrease the number of these pro-inflammatory cells in affected organs.[4]

Modulation of Pro-inflammatory Cytokine Signaling

Ac-SDKP interferes with several critical pro-inflammatory signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.

-

TGF-β/Smad Pathway: Ac-SDKP has been demonstrated to inhibit the TGF-β signaling cascade, a central player in fibrosis and inflammation. It achieves this by reducing the phosphorylation of Smad2, a key downstream effector in the pathway, thereby preventing the translocation of the Smad complex to the nucleus and subsequent transcription of pro-fibrotic and pro-inflammatory genes.

-

MAPK Pathway: The MAPK signaling cascade, which is involved in cellular stress responses and inflammation, is another target of Ac-SDKP. Specifically, Ac-SDKP has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a critical component of the MAPK pathway.

-

NF-κB Pathway: Ac-SDKP can suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Effects on Macrophage Differentiation and Activation

Beyond inhibiting their infiltration, Ac-SDKP also directly influences the differentiation and activation of macrophages. It has been shown to inhibit the differentiation of bone marrow stem cells into macrophages and to reduce the activation of these immune cells.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of Ac-SDKP has been quantified in several preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Effects of Ac-SDKP on Inflammatory Cell Infiltration

| Animal Model | Tissue | Treatment Group | Reduction in Macrophage Infiltration | Reduction in Mast Cell Infiltration | Reference |

| Angiotensin II-induced Hypertensive Rats | Left Ventricle | Ac-SDKP (400 µg/kg/day) | Significantly inhibited | Significantly inhibited | |

| Rats with Myocardial Infarction | Non-infarcted Myocardium | Ac-SDKP (prevention) | Reduced from 264.7±8.1 to 170.2±9.2 cells/mm² | Not Reported | |

| Rats with Myocardial Infarction | Non-infarcted Myocardium | Ac-SDKP (reversal) | Reduced from 257.5±9.1 to 153.1±8.5 cells/mm² | Not Reported |

Table 2: In Vivo Effects of Ac-SDKP on Pro-Inflammatory Cytokines

| Animal Model | Tissue | Treatment Group | Reduction in TGF-β Positive Cells | Reference |

| Angiotensin II-induced Hypertensive Rats | Left Ventricle | Ac-SDKP (400 µg/kg/day) | Significantly reduced TGF-β expression | |

| Rats with Myocardial Infarction | Non-infarcted Myocardium | Ac-SDKP (prevention) | Reduced from 195.6±8.4 to 129.6±5.7 cells/mm² | |

| Rats with Myocardial Infarction | Non-infarcted Myocardium | Ac-SDKP (reversal) | Reduced from 195.6±8.4 to 130.7±10.8 cells/mm² |

Table 3: In Vitro Effects of Ac-SDKP on Cellular Processes

| Cell Type | Stimulus | Ac-SDKP Concentration | Effect | Reference |

| Human Cardiac Fibroblasts | TGF-β1 | 1-10 nM | Inhibited differentiation into myofibroblasts | |

| Human Cardiac Fibroblasts | TGF-β1 | 1-10 nM | Inhibited Smad2 phosphorylation | |

| Human Cardiac Fibroblasts | TGF-β1 | 1-10 nM | Inhibited ERK1/2 phosphorylation | |

| Bone Marrow Stem Cells | - | 10 nM | Reduced differentiation to mature macrophages by 24.5% | |

| Peritoneal Macrophages | LPS | 10 nM | Significantly decreased TNF-α secretion |

Signaling Pathways and Molecular Interactions

The anti-inflammatory actions of Ac-SDKP are orchestrated through its modulation of complex intracellular signaling networks.

Ac-SDKP Synthesis and Degradation

Ac-SDKP is a naturally occurring tetrapeptide derived from its precursor, Thymosin β4 (Tβ4). Its synthesis involves a two-step enzymatic process. First, the metalloprotease meprin-α cleaves Tβ4 into smaller intermediate peptides. Subsequently, prolyl oligopeptidase (POP) hydrolyzes these intermediates to release Ac-SDKP. The degradation of Ac-SDKP is primarily carried out by the angiotensin-converting enzyme (ACE). This is a crucial point, as ACE inhibitors, a common class of antihypertensive drugs, increase the circulating levels of Ac-SDKP, which may contribute to their beneficial anti-inflammatory and anti-fibrotic effects.

TGF-β/Smad Signaling Pathway

Ac-SDKP interferes with the canonical TGF-β signaling pathway, which is a key driver of fibrosis and inflammation. Upon binding of TGF-β to its receptor, the type I receptor is phosphorylated, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus to regulate the transcription of target genes. Ac-SDKP has been shown to inhibit the phosphorylation of Smad2, thereby disrupting this signaling cascade.

MAP Kinase (MAPK) Signaling Pathway

The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. The ERK1/2 pathway, a key branch of the MAPK family, is activated by various stimuli and leads to the phosphorylation of downstream targets that regulate gene expression. Ac-SDKP has been found to inhibit the phosphorylation of ERK1/2, suggesting its role in dampening inflammatory responses mediated by this pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the innate and adaptive immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes. Ac-SDKP has been shown to inhibit NF-κB activation, thereby reducing the expression of these inflammatory mediators.

Experimental Protocols

The following sections outline the general methodologies employed in key experiments cited in this guide.

In Vivo Animal Studies

-

Animal Models: Commonly used models include rats with angiotensin II-induced hypertension or surgically induced myocardial infarction to mimic chronic inflammation and fibrosis.

-

Ac-SDKP Administration: Ac-SDKP is typically administered via subcutaneous osmotic mini-pumps to ensure continuous delivery at a specified dose (e.g., 400-800 µg/kg/day) for a defined period (e.g., 4 weeks).

-

Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and target organs (e.g., heart, kidneys) are harvested. Tissues are then processed for histological analysis (e.g., Picrosirius red staining for collagen), immunohistochemistry (e.g., for macrophage markers like ED-1 or TGF-β), and molecular analysis (e.g., Western blot, PCR).

Cell Culture Experiments

-

Cell Lines: Primary human or rat cardiac fibroblasts and macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages are commonly used.

-

Cell Treatment: Cells are cultured under standard conditions and then treated with a pro-inflammatory stimulus (e.g., TGF-β1, lipopolysaccharide [LPS]) in the presence or absence of Ac-SDKP at various concentrations (e.g., 1-10 nM).

-

Analysis of Cellular Responses: Following treatment, cells or culture supernatants are collected for analysis. This can include Western blotting for protein expression and phosphorylation (e.g., p-Smad2, p-ERK1/2), ELISA for cytokine secretion (e.g., TNF-α), and flow cytometry for cell surface marker expression to assess differentiation.

Western Blot for Phospho-Smad2

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Smad2 (p-Smad2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed for total Smad2 as a loading control.

ELISA for TNF-α

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for TNF-α.

-

Sample and Standard Incubation: Culture supernatants and a serial dilution of a known concentration of TNF-α standard are added to the wells.

-

Detection Antibody: A biotinylated detection antibody that binds to a different epitope of TNF-α is added.

-

Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Flow Cytometry for Macrophage Differentiation

-

Cell Staining: Cells are harvested and stained with fluorescently labeled antibodies specific for macrophage surface markers (e.g., F4/80 for mature macrophages).

-

Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The data is analyzed using specialized software to quantify the percentage of cells expressing specific markers, indicating their differentiation state.

Conclusion and Future Directions

Ac-SDKP has demonstrated significant potential as a therapeutic agent for inflammatory and fibrotic diseases. Its multifaceted mechanism of action, targeting key inflammatory pathways and cellular players, makes it an attractive candidate for further drug development. Future research should focus on elucidating the precise molecular interactions of Ac-SDKP with its cellular receptors and downstream signaling components. Furthermore, clinical trials are warranted to translate the promising preclinical findings into effective therapies for a range of inflammatory conditions in humans. The development of Ac-SDKP analogs with improved pharmacokinetic properties could also enhance its therapeutic utility.

References

- 1. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ac-SDKP - LKT Labs [lktlabs.com]

- 3. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Endogenous Ac-SDKP in Tissue Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a naturally occurring tetrapeptide that plays a crucial role in maintaining tissue homeostasis. Initially identified as a negative regulator of hematopoietic stem cell proliferation, its pleiotropic effects are now recognized to extend to anti-inflammatory, anti-fibrotic, and pro-angiogenic activities across a range of tissues, including the heart, kidneys, lungs, and liver. Ac-SDKP's protective functions are mediated through the modulation of key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β)/Smad cascade, Receptor Activator of Nuclear Factor kappa-B ligand (RANKL) signaling, and Toll-like Receptor 4 (TLR4) mediated inflammatory responses. This technical guide provides a comprehensive overview of the physiological roles of endogenous Ac-SDKP, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to support further research and the development of novel therapeutics targeting the Ac-SDKP pathway for the treatment of fibrotic and inflammatory diseases.

Introduction

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide that is gaining significant attention for its multifaceted role in tissue protection and repair. It is enzymatically cleaved from its precursor, Thymosin β4, and its levels are regulated by angiotensin-converting enzyme (ACE), which degrades it.[1] The beneficial effects of ACE inhibitors in various cardiovascular and renal diseases are, in part, attributed to the increased bioavailability of Ac-SDKP.[2] This guide will delve into the core physiological functions of Ac-SDKP, focusing on its impact on tissue homeostasis through its anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.

Core Physiological Roles and Mechanisms of Action

Ac-SDKP exerts its homeostatic effects through a variety of mechanisms, primarily by counteracting pathological processes such as inflammation and fibrosis, and by promoting angiogenesis where needed.

Anti-Inflammatory Effects

Ac-SDKP has demonstrated potent anti-inflammatory properties in numerous preclinical models. Its mechanisms of action include:

-

Inhibition of Macrophage and T-cell Activation: Ac-SDKP can suppress the activation of macrophages and T-cells, key players in the inflammatory response.[3]

-

Reduction of Pro-inflammatory Cytokines: The peptide has been shown to decrease the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[3]

-

Modulation of TLR4 Signaling: Ac-SDKP can attenuate the activation of the Toll-like Receptor 4 (TLR4) signaling pathway in macrophages, a critical pathway in the innate immune response to pathogens and tissue injury.[4]

-

Inhibition of NF-κB Pathway: A key mechanism of Ac-SDKP's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Anti-Fibrotic Effects

Fibrosis, the excessive deposition of extracellular matrix, is a hallmark of chronic diseases in many organs. Ac-SDKP has been shown to be a potent anti-fibrotic agent:

-

Inhibition of Fibroblast Proliferation and Differentiation: Ac-SDKP can inhibit the proliferation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for collagen production in fibrotic tissues.

-

Suppression of Collagen Synthesis: The peptide directly inhibits the synthesis of collagen by fibroblasts.

-

Modulation of the TGF-β/Smad Signaling Pathway: A major anti-fibrotic mechanism of Ac-SDKP is its ability to interfere with the TGF-β/Smad signaling pathway, a master regulator of fibrosis. Ac-SDKP has been shown to inhibit the phosphorylation of Smad2, a key downstream effector of TGF-β signaling.

Pro-Angiogenic Effects

In contrast to its inhibitory effects on inflammation and fibrosis, Ac-SDKP promotes angiogenesis, the formation of new blood vessels, which is crucial for tissue repair and regeneration.

-

Stimulation of Endothelial Cell Migration and Proliferation: Ac-SDKP has been shown to stimulate the migration and proliferation of endothelial cells, the building blocks of blood vessels.

-

Induction of Tube Formation: In vitro, Ac-SDKP promotes the formation of capillary-like structures by endothelial cells.

-

Regulation of Matrix Metalloproteinases (MMPs): Ac-SDKP can modulate the activity of MMPs, enzymes that are critical for the remodeling of the extracellular matrix during angiogenesis.

Role in Hematopoiesis

Ac-SDKP was first identified as a negative regulator of hematopoiesis. It reversibly inhibits the proliferation of hematopoietic pluripotent stem cells, thereby protecting them from the toxicity of chemotherapy and radiation.

Signaling Pathways Modulated by Ac-SDKP

The physiological effects of Ac-SDKP are mediated through its interaction with several key intracellular signaling pathways.

TGF-β/Smad Signaling Pathway

TLR4/NF-κB Signaling Pathway

Pro-Angiogenic Signaling

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on the effects of Ac-SDKP.

Table 1: In Vitro Efficacy of Ac-SDKP

| Assay | Cell Type | Parameter Measured | Effective Concentration | Observed Effect | Citation(s) |

| Anti-Fibrotic | Neonatal Rat Cardiac Fibroblasts | Collagen Synthesis (3H-proline incorporation) | 10⁻¹⁰ to 10⁻⁸ mol/L | Inhibition of PDGF-mediated collagen synthesis | |

| Human Cardiac Fibroblasts | Myofibroblast Differentiation | 10 nM | Inhibition of TGF-β1-induced differentiation | ||

| Anti-Inflammatory | Human Coronary Artery Endothelial Cells | ICAM-1 Expression | Dose-dependent | Decrease in TNF-α-induced ICAM-1 expression | |

| Murine Bone Marrow Stem Cells | Macrophage Differentiation (F4/80 expression) | 10 nM | 24.5% reduction in differentiation | ||

| Pro-Angiogenic | Mouse Aortic Endothelial Cells | Cell Migration | 1 and 10 nM | 1.5-fold increase over control | |

| Mouse Aortic Endothelial Cells | Tube Formation | 1 and 10 nM | Significant increase in tube length | ||

| Hematopoiesis | Human Bone Marrow Progenitor Cells | Entry into S phase | 10⁻¹² M | Peak inhibition of nonadherent progenitor cell entry into S phase |

Table 2: In Vivo Efficacy of Ac-SDKP

| Animal Model | Disease/Condition | Ac-SDKP Dose | Outcome | Citation(s) |

| Rats | Angiotensin II-induced Hypertension | 400 µg/kg/day | Mimicked anti-inflammatory and anti-fibrotic effects of ACE inhibitors | |

| Rats | Myocardial Infarction | Not specified | Reduced macrophage infiltration and TGF-β positive cells | |

| Rats | Myocardial Infarction | Not specified | Decreased total collagen content in the non-infarcted area |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Ac-SDKP.

Quantification of Ac-SDKP

5.1.1. Radioimmunoassay (RIA)

-

Principle: A competitive binding assay where unlabeled Ac-SDKP in the sample competes with a fixed amount of radiolabeled Ac-SDKP for binding to a limited amount of anti-Ac-SDKP antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of Ac-SDKP in the sample.

-

Protocol:

-

Sample Preparation: Collect blood in tubes containing EDTA and aprotinin to prevent degradation. Centrifuge to obtain plasma.

-

Assay Setup: In duplicate tubes, add standards or unknown samples, radiolabeled Ac-SDKP (e.g., ¹²⁵I-Ac-SDKP), and a specific anti-Ac-SDKP antibody.

-

Incubation: Incubate the mixture to allow for competitive binding.

-

Separation: Separate antibody-bound Ac-SDKP from free Ac-SDKP. This can be achieved by adding a secondary antibody that precipitates the primary antibody (double-antibody method).

-

Detection: Centrifuge to pellet the antibody-antigen complexes. Aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Quantification: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of Ac-SDKP in the samples by interpolating their radioactivity values on the standard curve.

-

Assessment of Anti-Fibrotic Activity

5.2.1. Hydroxyproline Assay for Collagen Quantification

-

Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Therefore, measuring the amount of hydroxyproline in a tissue sample provides a reliable estimate of its collagen content.

-

Protocol:

-

Hydrolysis: Hydrolyze tissue homogenates or cell lysates in a strong acid (e.g., 6M HCl) or strong base (e.g., 10N NaOH) at high temperature (e.g., 110-120°C) for several hours to overnight to break down collagen into its constituent amino acids.

-

Neutralization: Carefully neutralize the hydrolysate.

-

Oxidation: Oxidize the free hydroxyproline in the sample.

-

Colorimetric Reaction: Add a reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with the oxidized hydroxyproline to produce a colored product.

-

Detection: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 560 nm).

-

Quantification: Create a standard curve using known concentrations of hydroxyproline. Calculate the hydroxyproline content in the samples from the standard curve and convert it to collagen content using a conversion factor (typically, collagen is assumed to be about 13.5% hydroxyproline by weight).

-

Assessment of Pro-Angiogenic Activity

5.3.1. Endothelial Cell Migration Assay (Boyden Chamber)

-

Principle: This assay measures the chemotactic response of endothelial cells to a chemoattractant, such as Ac-SDKP.

-

Protocol:

-

Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.

-

Chemoattractant: Add medium containing Ac-SDKP to the lower chamber.

-

Cell Seeding: Seed endothelial cells in the upper chamber.

-

Incubation: Incubate the chamber for a sufficient time to allow cell migration through the membrane towards the chemoattractant.

-

Cell Staining and Counting: Fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several microscopic fields.

-

Analysis: Compare the number of migrated cells in the presence of Ac-SDKP to a control without the peptide.

-

5.3.2. Matrigel Tube Formation Assay

-

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix (Matrigel) in the presence of an angiogenic stimulus.

-

Protocol:

-

Matrigel Coating: Coat the wells of a culture plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells.

-

Treatment: Add medium containing different concentrations of Ac-SDKP to the wells.

-

Incubation: Incubate the plate for several hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Analysis of Signaling Pathways

5.4.1. Western Blot for Phosphorylated Smad2 (p-Smad2)

-

Principle: This technique is used to detect the phosphorylation status of Smad2, a key indicator of TGF-β pathway activation.

-

Protocol:

-

Cell Lysis: Lyse cells treated with or without TGF-β and Ac-SDKP in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the light signal using an imaging system.

-

Analysis: Quantify the band intensity corresponding to p-Smad2 and normalize it to a loading control (e.g., total Smad2 or a housekeeping protein like GAPDH) to determine the relative level of Smad2 phosphorylation.

-

Experimental and Logical Workflows

Investigating the Anti-Fibrotic Effects of Ac-SDKP

Conclusion

Endogenous Ac-SDKP is a critical regulator of tissue homeostasis, exerting potent anti-inflammatory and anti-fibrotic effects while promoting angiogenesis. Its ability to modulate key signaling pathways, particularly the TGF-β/Smad and TLR4/NF-κB pathways, underscores its therapeutic potential for a wide range of diseases characterized by chronic inflammation and fibrosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the physiological roles of Ac-SDKP and to develop novel therapeutic strategies that harness its protective functions. Continued investigation into the upstream and downstream effectors of Ac-SDKP signaling will undoubtedly unveil new avenues for intervention in complex disease processes.

References

- 1. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Ac-SDKP Attenuates Activation of Lung Macrophages and Bone Osteoclasts in Rats Exposed to Silica by Inhibition of TLR4 and RANKL Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-Ser-Asp-Lys-Pro TFA: A Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activity of N-Acetyl-Ser-Asp-Lys-Pro Trifluoroacetate (Ac-SDKP TFA)

N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) is an endogenous tetrapeptide with significant regulatory roles in various physiological and pathological processes. Primarily recognized for its anti-inflammatory and anti-fibrotic properties, Ac-SDKP is a key modulator of tissue remodeling and cellular proliferation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of Ac-SDKP, with a particular focus on its trifluoroacetate (TFA) salt form, which is commonly used in research settings.

Chemical Structure and Properties

N-Acetyl-Ser-Asp-Lys-Pro is a tetrapeptide with the sequence Ac-Ser-Asp-Lys-Pro. The N-terminus is acetylated, and the peptide is often supplied as a trifluoroacetate salt to improve its stability and solubility.

The chemical structure of the Ac-SDKP peptide is as follows:

-

Sequence: Ac-Ser-Asp-Lys-Pro

-

One-letter code: Ac-SDKP

-

Amino Acid Composition: Serine, Aspartic Acid, Lysine, Proline

The trifluoroacetate (TFA) anion (CF₃COO⁻) is a counter-ion that associates with the positively charged amine groups of the peptide, such as the lysine side chain, to form a salt. This enhances the peptide's handling characteristics.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula (TFA salt) | C₂₂H₃₄F₃N₅O₁₁ | [1] |

| Molecular Weight (TFA salt) | 601.53 g/mol | [1][2][3] |

| Molecular Formula (Free base) | C₁₉H₃₀N₆O₈ | [4] |

| Molecular Weight (Free base) | ~413.46 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water. | |

| Storage | Store at -80°C for long-term stability (up to 2 years). For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. |

Biological Activity and Mechanism of Action

Ac-SDKP is a naturally occurring peptide primarily released from its precursor, thymosin β4, through enzymatic cleavage. It is an endogenous substrate for the N-terminal active site of Angiotensin-Converting Enzyme (ACE), which degrades it. Its biological effects are largely attributed to its anti-inflammatory and anti-fibrotic actions in various tissues, including the heart, kidneys, and lungs.

Key Biological Functions:

-

Anti-fibrotic: Ac-SDKP inhibits collagen synthesis and deposition in tissues. It has been shown to be effective in animal models of cardiac, renal, and pulmonary fibrosis.

-

Anti-inflammatory: The peptide reduces the infiltration of inflammatory cells, such as macrophages, and decreases the production of pro-inflammatory cytokines like TNF-α and IL-1β.

-

Inhibition of Cell Proliferation: Ac-SDKP can inhibit the proliferation of various cell types, including cardiac fibroblasts and hematopoietic stem cells. It achieves this by arresting the cell cycle, for instance, by inhibiting the progression from the G0/G1 to the S phase in cardiac fibroblasts.

Signaling Pathways

Ac-SDKP exerts its biological effects by modulating several key signaling pathways.

TGF-β/Smad Signaling Pathway

Ac-SDKP is a well-established inhibitor of the TGF-β/Smad pathway, which is a central mediator of fibrosis. By inhibiting this pathway, Ac-SDKP reduces the expression of pro-fibrotic genes.

References

Ac-SDKP as a natural inhibitor of hematopoietic stem cell proliferation.

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tetrapeptide Ac-Ser-Asp-Lys-Pro (Ac-SDKP) is a naturally occurring molecule that has garnered significant interest for its potent and specific inhibitory effects on the proliferation of hematopoietic stem cells (HSCs). This technical guide provides a comprehensive overview of the current understanding of Ac-SDKP's mechanism of action, summarizes key quantitative data from preclinical studies, and details relevant experimental protocols.

Core Concepts: An Indirect Regulator of Hematopoiesis

Ac-SDKP is not a direct cytotoxic agent but rather acts as a negative regulator of HSC proliferation.[1][2] Its primary mechanism involves blocking the entry of quiescent HSCs into the cell cycle, a process stimulated by various growth factors.[1] This protective effect makes Ac-SDKP a promising candidate for mitigating the myelosuppressive side effects of chemotherapy and radiotherapy.

The bioactivity of Ac-SDKP is tightly regulated by the angiotensin-converting enzyme (ACE), which degrades the tetrapeptide.[3] Co-administration of ACE inhibitors, such as captopril, has been shown to significantly enhance the inhibitory effects of Ac-SDKP on HSC proliferation by preventing its breakdown.[3]

While the precise downstream signaling cascade initiated by Ac-SDKP in HSCs is still under investigation, evidence suggests a potential interplay with the Transforming Growth Factor-beta (TGF-β) signaling pathway. In other cell types, Ac-SDKP has been shown to modulate TGF-β signaling, a key regulator of HSC quiescence and self-renewal. However, a direct interaction in the context of HSC proliferation inhibition remains to be definitively established.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on the effects of Ac-SDKP on hematopoietic stem and progenitor cells.

Table 1: In Vitro Efficacy of Ac-SDKP on Hematopoietic Progenitor Cells

| Cell Type | Assay | Ac-SDKP Concentration | Effect | Reference |

| Human Bone Marrow Progenitor Cells | Short-term liquid culture | 10-12 to 10-14 M | Maximum depression of total progenitor cells and entry into cell cycle. | |

| Human Nonadherent Progenitor Cells | Long-term bone marrow culture | 10-12 M | Peak inhibition of entry into S phase and decreased cell number. | |

| Human Bone Marrow Mesenchymal Stem Cells | Colony forming unit assay, MTT assay | 10-11 M | Maximum inhibition of colony forming capacity and viable cell number. | |

| Murine High Proliferative Potential Colony-Forming Cells (HPP-CFC) | In vitro proliferation assay with stimulator | Not specified | Blocked stimulator-induced entry into cell cycle. | |

| Murine HPP-CFC | In vitro cycling assay with captopril | Not specified | Significant inhibition of stem cell cycling and recruitment into S phase. |

Table 2: In Vivo Effects of Ac-SDKP on Hematopoietic Progenitor Cells

| Animal Model | Condition | Ac-SDKP Administration | Outcome | Reference |

| Mice | Sublethal Irradiation (7 Gy) | 1000 ng/day continuous infusion for 3 days, starting 24h before irradiation | Significant increase in bone marrow IL-3-responsive CFC and HPP-CFC by day 10. | |

| Mice | Sublethal Irradiation with G-CSF | Ac-SDKP infusion followed by 10 days of G-CSF | Significantly increased numbers of IL-3 responsive CFCs and platelets. | |

| Dogs | Total Body Irradiation (300 cGy) | 0.05-500 µg/kg/24h before and after TBI | 5 out of 5 Ac-SDKP-treated dogs recovered hematopoiesis compared to 7 out of 21 controls. | |

| Rats | Myocardial Infarction | 400 µg/kg/day via osmotic minipump | Prevention and reversal of interstitial and perivascular collagen deposition. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Ac-SDKP's effects on HSCs. The following sections provide outlines for key experimental procedures.

High Proliferative Potential Colony-Forming Cell (HPP-CFC) Assay

This assay is used to quantify primitive hematopoietic progenitor cells.

1. Cell Preparation:

-

Isolate bone marrow cells from femurs and tibias of control and experimental mice.

-

Prepare a single-cell suspension in Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).

-

Perform a cell count and assess viability using trypan blue exclusion.

2. Cell Culture:

-

Prepare a methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support HPP-CFC growth. This typically includes interleukins (IL-1β, IL-3) and colony-stimulating factors (M-CSF).

-

Add the bone marrow cell suspension to the methylcellulose medium at a desired cell density.

-

Add Ac-SDKP and/or other test compounds (e.g., a stimulator of proliferation, ACE inhibitors) to the culture at various concentrations.

-

Plate 1.1 mL of the cell mixture into 35 mm culture dishes in duplicate or triplicate.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

3. Colony Scoring:

-

After 14-16 days of incubation, score the number of HPP-CFC colonies under an inverted microscope.

-

HPP-CFC colonies are typically defined as large colonies with a diameter greater than 0.5 mm.

Hematopoietic Stem Cell Cycle Analysis by Flow Cytometry

This method determines the proportion of HSCs in different phases of the cell cycle.

1. Bone Marrow Isolation and Staining:

-

Harvest bone marrow cells from mice.

-

Perform red blood cell lysis.

-

Stain the cells with a cocktail of fluorescently labeled antibodies to identify the HSC population (e.g., Lineage-, Sca-1+, c-Kit+ or LSK cells).

-

For intracellular staining, fix and permeabilize the cells using appropriate reagents.

-

Stain with an antibody against a proliferation marker like Ki-67, which is expressed in all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent cells (G0).

-

Stain with a DNA dye such as DAPI or Hoechst 33342 to determine the DNA content.

2. Flow Cytometry Analysis:

-

Acquire the stained cells on a multicolor flow cytometer.

-

Gate on the HSC population based on their surface marker expression.

-

Within the HSC gate, analyze the expression of Ki-67 and the DNA content to differentiate between G0 (Ki-67-, 2n DNA), G1 (Ki-67+, 2n DNA), and S/G2/M (Ki-67+, >2n DNA) phases.

In Vivo Administration of Ac-SDKP

This protocol describes the systemic delivery of Ac-SDKP to animal models.

1. Preparation of Ac-SDKP Solution:

-

Dissolve Ac-SDKP in a sterile, pyrogen-free vehicle such as 0.9% saline.

-

The final concentration should be calculated based on the desired dosage and the delivery rate of the osmotic pump.

2. Implantation of Osmotic Minipumps:

-

Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic regimen.

-

Shave and sterilize the surgical area (e.g., the back or the abdominal region).

-

Make a small subcutaneous incision and create a pocket to insert the pre-filled osmotic minipump.

-

Suture the incision.

-

Monitor the animal during recovery.

3. Experimental Procedure:

-

The osmotic pump will deliver Ac-SDKP continuously at a controlled rate for a specified duration.

-

At the end of the experimental period, euthanize the animals and harvest tissues (e.g., bone marrow, spleen, peripheral blood) for further analysis (e.g., HPP-CFC assay, flow cytometry).

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed indirect mechanism of action for Ac-SDKP on HSCs.

Caption: Experimental workflow for the HPP-CFC assay.

Caption: Potential interaction of Ac-SDKP with the TGF-β signaling pathway.

Conclusion

Ac-SDKP stands out as a promising natural inhibitor of hematopoietic stem cell proliferation with significant potential for clinical applications, particularly in the context of myeloprotection during cancer therapy. Its indirect mechanism of action, by preventing the entry of quiescent HSCs into the cell cycle, offers a targeted approach to safeguarding the hematopoietic system. Further research is warranted to fully elucidate the downstream signaling pathways and to optimize its therapeutic application, potentially in combination with ACE inhibitors. This guide provides a solid foundation for researchers and drug development professionals to advance the study and application of this intriguing tetrapeptide.

References

- 1. Flow cytometry-based cell cycle measurement of mouse hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miltenyibiotec.com [miltenyibiotec.com]

The Enzymatic Pathway to Ac-SDKP: A Technical Guide to Synthesis from Thymosin β4

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide with significant therapeutic potential, demonstrating potent anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.[1] Its synthesis in vivo is a fascinating example of precise enzymatic processing of a larger precursor molecule, thymosin β4 (Tβ4). This technical guide provides an in-depth overview of the enzymatic cascade responsible for the generation of Ac-SDKP from Tβ4, offering detailed experimental methodologies and quantitative data to support researchers in this field. The synthesis is a two-step process initiated by the metalloprotease meprin α, which cleaves the 43-amino acid Tβ4 into smaller intermediate peptides. These intermediates are then substrates for prolyl oligopeptidase (POP), a serine protease that liberates the N-terminal Ac-SDKP.[2][3] Understanding and harnessing this enzymatic pathway is critical for the development of novel therapeutics targeting a range of fibrotic and inflammatory diseases.

The Enzymatic Cascade: From Thymosin β4 to Ac-SDKP

The enzymatic conversion of thymosin β4 to Ac-SDKP is a sequential two-step process that relies on the concerted action of two distinct proteases: meprin α and prolyl oligopeptidase (POP).[2][4]

Step 1: Meprin α-mediated Cleavage of Thymosin β4

Thymosin β4, a 43-amino acid polypeptide, is too large to be directly processed by prolyl oligopeptidase, which can only hydrolyze peptides shorter than 30 amino acids. The initial and rate-limiting step is the cleavage of Tβ4 by meprin α, a zinc-dependent metalloprotease. Meprin α cleaves Tβ4 at specific sites, generating smaller N-terminal intermediate peptides that are less than 30 amino acids in length.

Step 2: Prolyl Oligopeptidase (POP)-mediated Release of Ac-SDKP

The intermediate peptides generated by meprin α serve as substrates for prolyl oligopeptidase (POP), a cytosolic serine peptidase. POP specifically cleaves the peptide bond at the carboxyl-terminal side of the proline residue at position 4 of the intermediate peptides, releasing the N-terminal tetrapeptide, Ac-SDKP.

The degradation of Ac-SDKP is primarily carried out by the angiotensin-converting enzyme (ACE), which has implications for therapies involving ACE inhibitors.

Experimental Protocols

The following protocols are synthesized from published in vitro studies to provide a framework for the enzymatic synthesis of Ac-SDKP from thymosin β4.

In Vitro Two-Step Enzymatic Synthesis of Ac-SDKP

This protocol describes the sequential enzymatic reaction to generate Ac-SDKP from full-length Tβ4.

Materials:

-

Thymosin β4 (Tβ4)

-

Recombinant meprin α

-

Recombinant prolyl oligopeptidase (POP)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Meprin α inhibitor (optional, for control experiments): Actinonin

-

POP inhibitor (optional, for control experiments): S17092

-

Trifluoroacetic acid (TFA) for reaction termination

-

HPLC or ELISA kit for Ac-SDKP quantification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tβ4 and meprin α in the reaction buffer. A typical starting concentration is 20-50 µmol/L of Tβ4 and 20 nmol/L of meprin α.

-

First Enzymatic Step (Meprin α cleavage): Incubate the reaction mixture at 37°C for a predetermined time (e.g., 3 hours) to allow for the generation of intermediate peptides.

-

Second Enzymatic Step (POP cleavage): Add POP to the reaction mixture at a concentration of approximately 20 nmol/L.

-

Incubation: Continue the incubation at 37°C for an additional period (e.g., 3 hours) to facilitate the release of Ac-SDKP.

-

Reaction Termination: Stop the reaction by adding 0.1% TFA.

-

Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant for the presence and quantity of Ac-SDKP using reverse-phase HPLC or a specific ELISA kit.

Ac-SDKP Generation using Kidney Homogenates

This protocol utilizes the endogenous enzymes present in kidney tissue to synthesize Ac-SDKP from Tβ4.

Materials:

-

Thymosin β4 (Tβ4)

-

Freshly prepared kidney homogenates (e.g., from rat or mouse) in PBS, pH 7.4.

-

Protein quantification assay (e.g., Bradford assay)

-

Inhibitors (optional): Actinonin and S17092

-

Ac-SDKP quantification method (ELISA or HPLC)

Procedure:

-

Homogenate Preparation: Homogenize fresh kidney tissue in cold PBS (pH 7.4) and centrifuge to obtain the supernatant containing the cytosolic enzymes. Determine the protein concentration of the homogenate.

-

Reaction Incubation: Incubate a defined amount of kidney homogenate (e.g., 50-250 µg of total protein) with Tβ4 (e.g., 20 µmol/L) at 37°C for 3 hours.

-

Control Groups: Include control groups with kidney homogenate alone, Tβ4 alone, and reactions with the specific inhibitors actinonin (20 µmol/L) and S17092 (20 µmol/L) to confirm the enzymatic source of Ac-SDKP.

-

Sample Processing and Analysis: Terminate the reaction and process the samples as described in the in vitro two-step protocol. Quantify the amount of Ac-SDKP generated.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the enzymatic synthesis of Ac-SDKP.

Table 1: In Vitro Ac-SDKP Synthesis from Thymosin β4

| Tβ4 Conc. (µmol/L) | Meprin α Conc. (nmol/L) | POP Conc. (nmol/L) | Incubation Time (h) | Ac-SDKP Released (nmol/L) | Reference |

| 20 | 20 | 20 | Not specified | 5.05 ± 0.81 | |

| 20 | 20 | 0 | Not specified | 0.37 ± 0.08 | |

| 20 | 0 | 20 | Not specified | 0.17 ± 0.05 | |

| 50 | 20 | 20 | 3 | Detected by HPLC |

Table 2: Ac-SDKP Generation from Thymosin β4 by Kidney Homogenates

| Tissue Source | Tβ4 Conc. (µmol/L) | Homogenate (µg protein) | Inhibitor | Ac-SDKP Release | Reference |

| Rat Kidney | 20 | 50 | None | Significant increase | |

| Rat Kidney | 20 | 50 | Actinonin (20 µmol/L) | Blocked | |

| Rat Kidney | 20 | 50 | S17092 (20 µmol/L) | Blocked | |

| WT Mouse Kidney | 20 | 250 | None | Significant increase | |

| Meprin-α KO Mouse Kidney | 20 | 250 | None | No significant release |

Table 3: In Vivo Plasma and Urinary Ac-SDKP Levels in Rats

| Treatment | Plasma Ac-SDKP (nmol/L) | Urinary Ac-SDKP | Reference |

| Vehicle | 3.1 ± 0.2 | Not specified | |

| Captopril | 15.1 ± 0.7 | Similar increase | |

| Captopril + Actinonin | 6.1 ± 0.3 | Similar inhibition |

Visualizations

Enzymatic Synthesis Pathway of Ac-SDKP

Caption: Enzymatic cascade for Ac-SDKP synthesis from thymosin β4.

Experimental Workflow for In Vitro Synthesis

Caption: Workflow for the in vitro enzymatic synthesis of Ac-SDKP.

High-Level Signaling Consequences of Ac-SDKP

Caption: Key biological effects of the Ac-SDKP signaling pathway.

Conclusion

The enzymatic synthesis of Ac-SDKP from thymosin β4 by meprin α and prolyl oligopeptidase represents a key biological pathway with significant therapeutic implications. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore this pathway further. A thorough understanding of the enzymatic kinetics and regulatory mechanisms will be crucial for the development of strategies to modulate Ac-SDKP levels for the treatment of a wide range of inflammatory and fibrotic disorders. Future research should focus on the precise characterization of the intermediate peptides and the development of more efficient and scalable methods for the enzymatic production of Ac-SDKP.

References

- 1. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis | MDPI [mdpi.com]

- 4. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying the Cellular Receptors for N-Acetyl-Ser-Asp-Lys--Pro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) is an endogenous tetrapeptide with significant anti-inflammatory and anti-fibrotic properties. Its therapeutic potential in cardiovascular and renal diseases has been a subject of intense research. A critical aspect of understanding its mechanism of action and developing targeted therapies is the identification and characterization of its cellular receptors. This technical guide provides a comprehensive overview of the current knowledge on Ac-SDKP receptors, focusing on quantitative binding data, detailed experimental protocols for their characterization, and the signaling pathways involved. While a specific receptor protein has yet to be cloned, high-affinity binding sites have been identified and characterized, particularly in cardiac fibroblasts.

Quantitative Data on Ac-SDKP Receptor Binding

The primary cell type in which Ac-SDKP binding sites have been extensively characterized is the rat cardiac fibroblast. The following table summarizes the key quantitative data from radioligand binding assays using the biologically active analog, 125I-labeled 3-(p-hydroxyphenyl)-propionic acid (Hpp)-Aca-SDKP.

| Parameter | Value | Cell Type | Reference |

| Dissociation Constant (Kd) | 3.3 ± 0.6 nM | Rat Cardiac Fibroblasts | [1][2] |

| Maximal Binding Capacity (Bmax) | 1,704 ± 198 fmol/mg protein | Rat Cardiac Fibroblasts | [1][2] |

| Inhibition Constant (Ki) for Ac-SDKP | 0.69 ± 0.15 nM | Rat Cardiac Fibroblasts | [1] |

| Inhibition Constant (Ki) for Hpp-Aca-SDKP | 10.4 ± 0.2 nM | Rat Cardiac Fibroblasts |

Note: The binding of 125I-labeled Hpp-Aca-SDKP was not displaced by unrelated peptides such as Angiotensin II or Endothelin-1, indicating the specificity of the binding site for Ac-SDKP.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments used to characterize Ac-SDKP receptors and their downstream effects.

Radioligand Binding Assay for Ac-SDKP Receptors

This protocol describes the characterization of Ac-SDKP binding sites in cultured rat cardiac fibroblasts using a radiolabeled analog.

a. Cell Culture:

-

Rat cardiac fibroblasts are cultured in DMEM supplemented with 10% fetal bovine serum until they reach 80-90% confluency.

b. Radioligand:

-

125I-labeled Hpp-Aca-SDKP is used as the radioligand.

c. Binding Assay:

-

Wash subconfluent cells twice with phosphate-buffered saline (PBS), pH 7.4.

-

Incubate the cells with the radioligand in a binding buffer (10 mM sodium phosphate buffer, pH 7.4, containing 150 mM NaCl, 5 mM Na2EDTA, 0.2% NaN3, 0.2% BSA, 0.5 mg/ml bacitracin, 10 µM captopril, and 1 µM pepstatin A) for 60 minutes at 37°C.

-

For saturation binding experiments, incubate with increasing concentrations of 125I-Hpp-Aca-SDKP (e.g., 0.03 to 10 nM).

-

For competition binding experiments, incubate with a fixed concentration of 125I-Hpp-Aca-SDKP and increasing concentrations of unlabeled Ac-SDKP or other competing ligands.

-

To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Ac-SDKP.

-

After incubation, wash the cells with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity using a gamma counter.

d. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data is analyzed using Scatchard plot analysis to determine the Kd and Bmax.

-

Competition binding data is used to calculate the Ki of unlabeled ligands.

Inhibition of Endothelin-1 (ET-1)-Stimulated Collagen Synthesis

This assay assesses the functional effect of Ac-SDKP on fibroblast activity.

a. Cell Culture and Treatment:

-

Culture rat cardiac fibroblasts to near confluency.

-

Induce collagen synthesis by treating the cells with Endothelin-1 (ET-1).

-

In parallel, co-treat cells with ET-1 and varying concentrations of Ac-SDKP or its analogs.

b. Measurement of Collagen Synthesis:

-

Collagen synthesis can be measured by the incorporation of a radiolabeled amino acid precursor, such as [3H]-proline or [3H]-glycine, into newly synthesized proteins.

-

After treatment, lyse the cells and precipitate the proteins.

-

Measure the radioactivity in the protein precipitate to quantify the rate of collagen synthesis.

-

Alternatively, the amount of soluble collagen in the culture medium can be quantified using an ELISA method.

c. Data Analysis:

-

Compare the levels of collagen synthesis in ET-1 treated cells with those co-treated with Ac-SDKP to determine the inhibitory effect.

Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the intracellular signaling pathways modulated by Ac-SDKP.

a. Cell Lysis and Protein Quantification:

-

Treat cells with Ac-SDKP for various time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method like the BCA assay.

b. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2 or anti-phospho-Smad2).

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody that recognizes the total amount of the target protein (e.g., anti-total-ERK1/2 or anti-total-Smad2).

e. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

The level of protein phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Ac-SDKP and the experimental workflow for receptor characterization.

Caption: Ac-SDKP Signaling Pathways.

Caption: Workflow for Ac-SDKP Receptor Characterization.

Conclusion

The identification of specific, high-affinity binding sites for Ac-SDKP in cardiac fibroblasts represents a significant step forward in understanding the biological activities of this tetrapeptide. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in the field. Future work should focus on the molecular identification and cloning of the Ac-SDKP receptor, which will be instrumental in developing novel therapeutics that can harness the anti-inflammatory and anti-fibrotic properties of Ac-SDKP for the treatment of a range of diseases.

References

The Role of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in the Regulation of Fibroblast Proliferation and Function: A Technical Guide

Executive Summary: N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide that acts as a natural inhibitor of fibrosis.[1] Primarily recognized for its role in regulating hematopoietic stem cell proliferation, extensive research has revealed its potent anti-fibrotic effects across various organs, including the heart, kidneys, and lungs.[2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which Ac-SDKP regulates fibroblast proliferation and function. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fibrotic diseases and the development of novel anti-fibrotic therapies.

Ac-SDKP's Regulatory Effect on Fibroblast Proliferation

Fibroblast proliferation is a hallmark of the initial stages of tissue fibrosis. Ac-SDKP exerts a significant inhibitory effect on this process by modulating the cell cycle.

Mechanism of Action: Cell Cycle Arrest

Ac-SDKP inhibits the proliferation of cardiac fibroblasts by preventing their progression from the G0/G1 phase to the S phase of the cell cycle.[5] This arrest halts DNA synthesis and cell division, thereby limiting the expansion of the fibroblast population in response to pro-fibrotic stimuli. This anti-proliferative effect has been observed in fibroblasts stimulated with various mitogens, including serum, Transforming Growth Factor-β1 (TGF-β1), and Platelet-Derived Growth Factor (PDGF).

Quantitative Data on Proliferation Inhibition

The anti-proliferative efficacy of Ac-SDKP has been quantified across multiple studies. The following table summarizes key findings.

| Stimulus | Cell Type | Ac-SDKP Concentration | Observed Effect | Citation(s) |

| 5% Fetal Calf Serum (FCS) | Rat Cardiac Fibroblasts | 1 nmol/L | Reduced ³H-thymidine incorporation from ~24,598 cpm to ~10,373 cpm (control levels). | |

| Transforming Growth Factor-β1 (TGF-β1) | Human Cardiac Fibroblasts | 0.1–10 nM | Significantly inhibited a 2.5-fold increase in mitochondrial dehydrogenase activity. | |

| 10% Fetal Bovine Serum (FBS) | Rat Cardiac Fibroblasts | 0.01 and 1 nmol/L | Significantly reduced absorbance in a colorimetric proliferation assay. | |

| Platelet-Derived Growth Factor (PDGF) | Rat Cardiac Fibroblasts | 10⁻¹⁰ to 10⁻⁸ mol/L | Inhibited PDGF-mediated proliferation, with a peak effect at 10⁻⁹ mol/L. |

Experimental Workflow: Fibroblast Proliferation Assay

A common method to quantify fibroblast proliferation is a colorimetric assay based on mitochondrial dehydrogenase activity (e.g., WST-1 or MTT).

Ac-SDKP's Modulation of Fibroblast Function

Beyond proliferation, Ac-SDKP critically regulates the functional activities of fibroblasts, primarily by inhibiting their differentiation into myofibroblasts and subsequent production of extracellular matrix (ECM) components like collagen.

Inhibition of Myofibroblast Differentiation

A pivotal event in fibrosis is the transformation of quiescent fibroblasts into activated myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA). This process is predominantly driven by TGF-β1. Ac-SDKP effectively blocks this differentiation, thereby reducing the population of the primary cells responsible for excessive collagen deposition.

Inhibition of Collagen Synthesis

Ac-SDKP directly inhibits collagen synthesis in fibroblasts stimulated by pro-fibrotic agents like TGF-β1 and endothelin-1 (ET-1). This reduction in collagen production is a direct consequence of the inhibition of both fibroblast-to-myofibroblast differentiation and the intracellular signaling cascades that control collagen gene transcription.

Quantitative Data on Functional Inhibition

The inhibitory effects of Ac-SDKP on key fibroblast functions are summarized below.

| Function | Stimulus | Cell Type | Ac-SDKP Concentration | Observed Effect | Citation(s) |

| Collagen Production | TGF-β1 (5 ng/ml) | Human Cardiac Fibroblasts | Dose-dependent | Inhibited the increase of collagen from 12.1 to 19.8 µg/mg protein. | |

| Collagen Synthesis | Endothelin-1 (10⁻⁸ M) | Rat Cardiac Fibroblasts | Biphasic (low doses effective) | Blocked ET-1-induced collagen synthesis. | |

| Myofibroblast Differentiation | TGF-β1 | Human Cardiac Fibroblasts | 10 nM | Significantly inhibited TGF-β1-induced α-SMA expression. | |

| Smad-mediated Transcription | TGF-β1 | Rat Cardiac Fibroblasts | 1 nmol/L | Decreased Smad-sensitive luciferase reporter activity by 55%. |

Core Signaling Pathways Modulated by Ac-SDKP

Ac-SDKP exerts its anti-fibrotic effects by intervening in critical intracellular signaling pathways, most notably the TGF-β/Smad and MAPK/ERK pathways.

The TGF-β/Smad Pathway

The canonical TGF-β pathway is a primary driver of fibrosis. Upon TGF-β1 binding to its receptors (TβRI/TβRII), receptor-activated Smads (Smad2/3) are phosphorylated. These then form a complex with Smad4, translocate to the nucleus, and activate the transcription of pro-fibrotic genes, including those for collagen and α-SMA. A key mechanism of Ac-SDKP is the potent inhibition of TGF-β1-induced phosphorylation of Smad2, which effectively halts the signaling cascade. Research indicates that Ac-SDKP does not alter the expression of the inhibitory Smad7.

The MAPK/ERK Pathway

TGF-β1 can also activate non-Smad pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases (ERK1/2). This pathway can act independently or in concert with the Smad pathway to promote fibrosis. Ac-SDKP has been shown to suppress the phosphorylation of ERK1/2 in response to TGF-β1 and other stimuli, suggesting its inhibitory effects are mediated through both Smad and non-Smad pathways.

Other Modulated Pathways

-

ER Stress: Ac-SDKP can attenuate endoplasmic reticulum (ER) stress-induced collagen production by inhibiting the CHOP-mediated NF-κB signaling pathway in cardiac fibroblasts.

-

JNK Pathway: Some studies suggest Ac-SDKP may also inhibit the JNK pathway, another branch of MAPK signaling, when stimulated by factors like PDGF.

Visualization of Ac-SDKP's Signaling Intervention

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for studying the effects of Ac-SDKP. Below are detailed protocols for key in vitro assays.

Protocol: Fibroblast Proliferation Assay (WST-1 Method)

This protocol is adapted from studies investigating the effect of Ac-SDKP on TGF-β1-induced proliferation.

-

Cell Seeding: Seed human cardiac fibroblasts in 96-well plates at a density of 5 x 10³ cells/well in complete growth medium.

-

Cell Growth: Culture cells until they reach 50-60% confluence.

-

Quiescence: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize cells and induce quiescence.

-

Treatment: Pre-incubate quiescent cells with varying concentrations of Ac-SDKP (e.g., 0.1–10 nM) for 30 minutes. Captopril (1 µM) should be included to prevent Ac-SDKP degradation by angiotensin-converting enzyme (ACE).

-

Stimulation: Add the pro-proliferative stimulus (e.g., TGF-β1 at 5 ng/ml) to the wells. Include appropriate controls (no treatment, stimulus only, Ac-SDKP only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Add 10 µL of WST-1 reagent to each well, incubate for 2-4 hours, and measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Express results as a percentage of the control (stimulus only) after subtracting background absorbance.

Protocol: Collagen Production Measurement (Hydroxyproline Assay)

This assay quantifies total collagen content in cell culture.

-

Cell Culture: Culture fibroblasts to confluence in 6-well plates.

-

Treatment: Treat cells with the desired stimulus (e.g., TGF-β1) in the presence or absence of Ac-SDKP for 48 hours in serum-free media containing 0.15 mmol/L L-ascorbic acid to facilitate collagen synthesis.

-

Harvesting: Aspirate the medium and wash the cell layer with PBS. Scrape the cells and the deposited extracellular matrix into distilled water.

-

Hydrolysis: Add concentrated Hydrochloric Acid (HCl) to a final concentration of 6N. Hydrolyze the samples at 110-120°C for 18-24 hours in sealed, acid-resistant tubes.

-

Neutralization and Oxidation: Neutralize the hydrolysate with NaOH. Add Chloramine-T solution and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

-

Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde solution) and incubate at 65°C for 15 minutes to develop a chromophore.

-

Measurement: Cool the samples and measure the absorbance at 560 nm.

-

Quantification: Calculate the hydroxyproline content against a standard curve generated with known concentrations of hydroxyproline. Normalize the results to total protein content of a parallel well, determined by a BCA or Bradford assay.

Protocol: Western Blotting for Phosphorylated Smad2 and ERK1/2

This protocol allows for the detection of activated signaling proteins.

-

Cell Culture and Treatment: Grow fibroblasts to near confluence, serum-starve for 24 hours, and pre-incubate with Ac-SDKP for 30 minutes.

-